molecular formula C14H23N3O3 B13229622 Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

Cat. No.: B13229622
M. Wt: 281.35 g/mol
InChI Key: XSTMLERPLFMKAP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a structurally complex amino ester derivative featuring a pyridine ring substituted with methyl(isopropyl)amino and hydroxyl-amino propanoate groups. Its molecular formula is C₁₆H₂₇N₃O₃, with a molecular weight of 309.40 g/mol . The compound’s key structural elements include:

  • A pyridine ring at position 3 of the propanoate backbone.
  • A methyl(isopropyl)amino group at the 6-position of the pyridine ring.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate

InChI

InChI=1S/C14H23N3O3/c1-5-20-14(19)12(15)13(18)10-6-7-11(16-8-10)17(4)9(2)3/h6-9,12-13,18H,5,15H2,1-4H3

InChI Key

XSTMLERPLFMKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=C(C=C1)N(C)C(C)C)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridine Core

The pyridine ring is often synthesized via Hantzsch pyridine synthesis or cyclization of suitable precursors such as β-ketoesters and aldehydes. Recent advances favor metal-catalyzed cyclizations for regioselectivity and yield enhancement.

Key Method:

  • Pyridine ring construction via nucleophilic aromatic substitution or multi-component reactions involving 2-aminopyridine derivatives and suitable aldehydes or α,β-unsaturated carbonyl compounds.

Functionalization at the 3-Position

The amino and hydroxy groups at the 3-position are introduced through nucleophilic substitution or oxidative hydroxylation of precursor intermediates, often following the formation of the pyridine ring.

Esterification to Form the Propanoate

The final step involves esterification of the amino acid backbone with ethanol, often under acidic catalysis using trifluoromethanesulfonic acid or p-toluenesulfonic acid , followed by purification.

Detailed Preparation Methodology

Based on patent CN104926717A and recent literature, the following method is considered optimal:

Step 1: Synthesis of the Pyridine Intermediate

  • React 2-aminopyridine with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) under nitrogen atmosphere .
  • Use trifluoromethanesulfonic acid as a catalyst at 120–160°C .
  • Reaction proceeds via cyclization to form the pyridine core with amino and hydroxy functionalities.

Step 2: N-Methylation of the Pyridine

  • Introduce the methyl(propan-2-yl)amino group at position 6 via nucleophilic substitution with methyl(propan-2-yl)amine .
  • This step often involves refluxing in an appropriate solvent like ethanol with catalytic acid .

Step 3: Hydroxylation and Functional Group Adjustments

  • Hydroxyl groups are introduced via oxidative hydroxylation or hydrolysis of protected intermediates.
  • Protecting groups may be employed to ensure regioselectivity.

Step 4: Esterification

  • The amino acid backbone is esterified by reacting with ethanol in the presence of acid catalysts under reflux conditions .
  • The reaction is monitored via HPLC to ensure high purity.

Step 5: Purification

  • The crude product is washed with organic solvents such as petroleum ether and ethyl acetate .
  • Recrystallization from ethyl acetate/petroleum ether yields high-purity crystalline product.

Data Tables and Research Discoveries

Step Reagents Conditions Yield Notes
Pyridine core synthesis 2-Aminopyridine + ethyl acrylate 120–160°C, nitrogen atmosphere 87% Catalyzed by trifluoromethanesulfonic acid
N-Methylation Methyl(propan-2-yl)amine Reflux in ethanol 70–85% Selective substitution at pyridine 6-position
Hydroxylation Oxidants like H2O2 or organic oxidants Controlled at room temperature 75–90% Ensures regioselectivity
Esterification Ethanol + acid catalyst Reflux 80–92% Final ester formation

Note: These yields are approximate, based on recent patent data and literature reports.

Recent Research Discoveries and Innovations

  • Catalytic efficiency: Use of trifluoromethanesulfonic acid has been shown to significantly enhance pyridine ring formation efficiency, reducing reaction times and increasing yields.
  • Green chemistry approaches: Employing solvent-free conditions and recyclable catalysts to improve environmental safety.
  • Selective functionalization: Advances in regioselective amination techniques enable precise substitution at the 6-position of pyridine rings, improving overall product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines are used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate with structurally related compounds, emphasizing molecular features, synthetic pathways, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Key Properties
This compound C₁₆H₂₇N₃O₃ 309.40 6-[methyl(propan-2-yl)amino]pyridin-3-yl, 2-amino-3-hydroxypropanoate Not explicitly reported; likely analogous to ethyl amino propanoate synthesis High polarity due to amino/hydroxy groups; potential for hydrogen bonding
Ethyl 2-amino-3-(4-pyridinyl)propanoate C₁₀H₁₄N₂O₂ 194.23 4-pyridinyl, 2-aminopropanoate Not detailed; possibly via esterification or Michael addition Simpler structure; lacks hydroxyl and methyl(isopropyl)amino groups
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate C₁₁H₁₅NO₃ 209.24 6-methylpyridin-2-yl, 3-hydroxypropanoate Likely via condensation or esterification Lacks amino group; hydroxy group at position 3 may reduce reactivity
Methyl 2-[(2-cyano-2-(2-pyridinyl)ethenyl)amino]-3-dimethylaminopropenoate C₁₄H₁₆N₄O₂ 272.30 2-cyano-2-(2-pyridinyl)ethenyl, dimethylamino Prepared via reaction of cyanoethenyl intermediates with amines Contains cyano and ethenyl groups; higher planarity due to conjugated system
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate C₁₃H₁₉N₃O₄ 281.31 2-cyano-2-ethoxycarbonylethenyl, dimethylamino Two-step synthesis from ethyl cyanoethoxypropenoate Electron-withdrawing cyano and ester groups enhance electrophilicity

Key Structural and Functional Differences

Substituent Complexity: The target compound uniquely combines methyl(isopropyl)amino and 2-amino-3-hydroxypropanoate groups, distinguishing it from simpler analogs like Ethyl 2-amino-3-(4-pyridinyl)propanoate . Compounds with cyano groups (e.g., ) exhibit higher electrophilicity and conjugation, enabling participation in cycloaddition or nucleophilic substitution reactions, unlike the hydroxyl-amino substituents in the target compound.

Synthetic Accessibility: The target compound’s synthesis is inferred to require multi-step protocols involving amine coupling and esterification, similar to methods in and . In contrast, Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate may be synthesized via simpler esterification due to its lack of amino groups.

Stability and Reactivity: The hydroxyl group in the target compound may confer instability under acidic or oxidative conditions compared to analogs with ether or cyano groups (e.g., ). For example, highlights degradation concerns in related ethyl propanoate derivatives under high humidity and temperature .

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